molecular formula C14H14FN3OS B2784743 5-Fluoro-4-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyridine-2-carboxamide CAS No. 2415554-92-4

5-Fluoro-4-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyridine-2-carboxamide

Cat. No. B2784743
CAS RN: 2415554-92-4
M. Wt: 291.34
InChI Key: MCRUNGGQVPLGGR-UHFFFAOYSA-N
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Description

“5-Fluoro-4-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyridine-2-carboxamide” is a complex organic compound. It has been found in complex with CDK6, a kinase that regulates cell cycle progression . This compound is a part of a larger group of molecules that have been studied for their potential in the treatment of cancer .


Molecular Structure Analysis

The molecular structure of this compound is complex, involving multiple rings and functional groups. It is part of a larger group of molecules that have been studied for their potential in the treatment of cancer . The structure has been determined using X-ray diffraction .

Mechanism of Action

This compound has been found in complex with CDK6, a kinase that regulates cell cycle progression . This suggests that it may have a role in regulating cell growth and division, which could potentially be exploited for the treatment of cancer .

Future Directions

The future directions for research on this compound could involve further exploration of its potential uses in the treatment of cancer, given its interaction with CDK6 . Additionally, more research could be done to fully understand its physical and chemical properties, as well as its safety and hazards.

properties

IUPAC Name

5-fluoro-4-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3OS/c1-8-6-11(16-7-9(8)15)13(19)18-14-17-10-4-2-3-5-12(10)20-14/h6-7H,2-5H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRUNGGQVPLGGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1F)C(=O)NC2=NC3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-4-methyl-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)pyridine-2-carboxamide

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